焦松香酸甲酯

描述

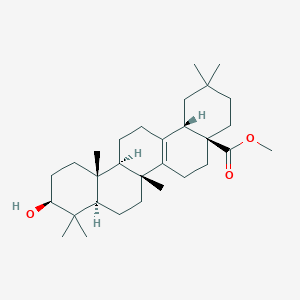

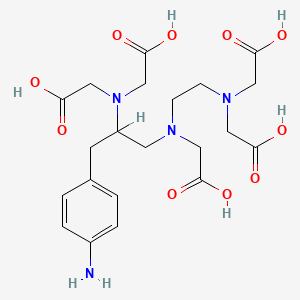

Pyrocincholic acid methyl ester is likely a derivative of pyrocincholic acid, a bile acid derivative. Methyl esters are typically formed by the esterification of carboxylic acids, suggesting that this compound is a modified form of pyrocincholic acid with a methoxy (-OCH3) group attached.

Synthesis Analysis

Synthesis of such compounds usually involves esterification processes. For example, Shen et al. (2012) detailed the synthesis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insight into the synthesis methods of similar compounds (Shen et al., 2012).

Molecular Structure Analysis

The molecular structure of such esters can be analyzed through spectroscopic methods such as NMR, IR, and HRMS, as demonstrated in the study by Shen et al. (2012). X-ray diffraction is also used to study molecular structures, offering a detailed view of the compound's configuration (Shen et al., 2012).

科学研究应用

水生腐殖质的化学分析

Saiz-Jimenez 等人(1993) 的一项研究介绍了热解/甲基化作为分析水生腐殖质的方法。这种涉及甲酯的技术有助于识别这些物质中含羧基的化合物,从而深入了解植物材料的生物降解过程。

生态学和医学中的微生物分析

Holzer 等人(1989)利用新型居里点热解仪分析微生物脂肪酸成分。这种方法包括原位甲基化以形成脂肪酸甲酯,能够有效表征整个微生物,为生态和医学微生物学研究做出贡献 (Holzer、Bourne 和 Bertsch,1989).

有机太阳能电池

有机太阳能电池领域的研究因 Erb 等人(2005)等研究而得到推进,他们研究了聚(3-己基噻吩-2,5-二基)/[6,6]-苯基 C61 丁酸甲酯 (P3HT/PCBM) 薄膜。这些薄膜对于开发高效的塑料太阳能电池至关重要,证明了甲酯在可再生能源技术中的重要性 (Erb 等人,2005).

抗菌剂

Al-Omar 和 Amr(2010)合成了衍生自吡啶-2,6-甲酰胺的席夫碱,在此过程中使用了甲酯。他们的研究表明合成的化合物具有显着的抗菌活性,表明在制药中具有潜在的应用 (Al-Omar 和 Amr,2010).

电化学双电层电容器 (EDLC)

Schütter 等人(2017)探索了使用氰基酯溶剂,包括 3-氰基丙酸甲酯,用于高电压 EDLC。这项研究为储能装置的新型电解质材料的开发做出了贡献 (Schütter、Passerini、Korth 和 Balducci,2017).

安全和危害

作用机制

Target of Action

Pyrocincholic acid methyl ester is a type of triterpenoid . Triterpenoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels, which play crucial roles in various biological processes.

Pharmacokinetics

It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

One study found that a pyrocincholic acid type triterpenoid could stimulate glucose uptake in 3t3-l1 adipocytes , suggesting potential applications in diabetes treatment

Action Environment

生化分析

Biochemical Properties

Pyrocincholic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and metabolic regulation. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrocincholic acid methyl ester has been shown to interact with enzymes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) . These interactions can lead to the modulation of lipid biosynthesis and fatty acid oxidation, thereby impacting overall metabolic processes.

Cellular Effects

Pyrocincholic acid methyl ester exerts various effects on different cell types and cellular processes. In adipocytes, for example, it has been observed to suppress adipogenesis and regulate lipid metabolism . This compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolic regulation . Additionally, pyrocincholic acid methyl ester can affect gene expression by modulating the activity of transcription factors like PPARγ and C/EBPα, which are key regulators of adipocyte differentiation and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of pyrocincholic acid methyl ester involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression. This compound can bind to specific enzymes, either inhibiting or activating their function. For instance, pyrocincholic acid methyl ester has been shown to inhibit the activity of fatty acid synthase (FAS), thereby reducing lipid biosynthesis . Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, promoting fatty acid oxidation and energy expenditure . These molecular interactions contribute to the overall metabolic effects of pyrocincholic acid methyl ester.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrocincholic acid methyl ester can vary over time. This compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability and activity may be influenced by factors such as temperature and exposure to light. Long-term studies have shown that pyrocincholic acid methyl ester can have sustained effects on cellular function, particularly in the context of lipid metabolism and adipogenesis . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of pyrocincholic acid methyl ester can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate lipid metabolism and reduce adipogenesis without causing significant adverse effects . At higher doses, pyrocincholic acid methyl ester may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Pyrocincholic acid methyl ester is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), influencing the biosynthesis and oxidation of fatty acids . Additionally, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis . These interactions contribute to the overall metabolic effects of pyrocincholic acid methyl ester, including the regulation of lipid levels and energy expenditure.

Transport and Distribution

Within cells and tissues, pyrocincholic acid methyl ester is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, particularly adipose tissue, where it exerts its metabolic effects . The transport and distribution of pyrocincholic acid methyl ester are crucial for its bioavailability and overall efficacy in biological systems.

Subcellular Localization

The subcellular localization of pyrocincholic acid methyl ester can influence its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Its localization is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . The subcellular localization of pyrocincholic acid methyl ester is essential for its interaction with target enzymes and proteins, thereby modulating various biochemical and cellular processes.

属性

IUPAC Name |

methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJLCVYGDWRBEN-DVXVSMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)